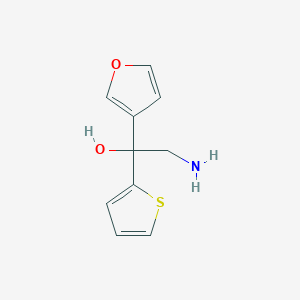

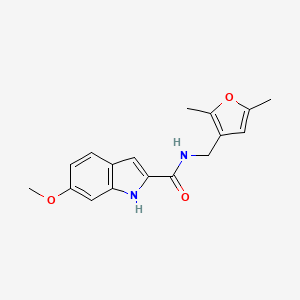

![molecular formula C26H18FN7O2 B2866736 N-(1-(1-(4-氟苯基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)-3-甲基-1H-吡唑-5-基)-1-萘甲酰胺 CAS No. 1020488-28-1](/img/structure/B2866736.png)

N-(1-(1-(4-氟苯基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)-3-甲基-1H-吡唑-5-基)-1-萘甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide” is a pyrazolo[3,4-d]pyrimidine derivative . These compounds have been shown to exhibit good preclinical drug metabolism and pharmacokinetics (DMPK) properties . They have also demonstrated excellent FLT3 and CDK inhibition and antiproliferative activities .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves a series of chemical reactions . For instance, the reaction between ethyl 4,4,4-trifluoroacetoacetate and 3-(4-fluorophenyl)-1H-pyrazol-5-amine under specific conditions can lead to the formation of these compounds .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is critical for their biological activity . The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is particularly important for FLT3 and CDK inhibition .Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit EGFR and ErbB2 kinases at sub-micromolar levels . They also exhibit potent anti-proliferative activities against various cancer cell lines .科学研究应用

合成和除草活性

该化合物属于吡唑并[3,4-d]嘧啶衍生物,已合成用于其在农业中的潜在应用。具体而言,一些衍生物在特定剂量下对某些杂草和农作物表现出良好的除草活性。这些化合物的合成和构效关系 (SAR) 研究为开发具有靶向除草能力的新型农用化学品铺平了道路 (罗锦、赵安林、郑朝、王涛,2017)。

神经炎症成像

密切相关化合物的另一个重要应用是在神经炎症成像剂的开发中。已经合成了对转运蛋白 18 kDa (TSPO) 具有高亲和力的衍生物,TSPO 被认为是神经炎症过程的早期生物标志物。此类化合物,尤其是在放射性标记时,可用作神经炎症的有效体内 PET 放射示踪剂,为神经疾病的诊断和研究提供有价值的工具 (Annelaure Damont、Vincent Médran-Navarrete、Fanny Cacheux 等,2015)。

荧光研究和蛋白质相互作用

该结构家族中的化合物也因其荧光特性以及与牛血清白蛋白 (BSA) 等蛋白质的相互作用而受到研究。这项研究提供了对蛋白质的微极性和配体-蛋白质相互作用的见解,这对于理解各种生物过程和设计用于生物分析应用的荧光探针至关重要 (S. Patil、D. P. Shelar、Ramhari V. Rote、M. Jachak,2011)。

抗癌和抗 5-脂氧合酶剂

此外,对新型吡唑并嘧啶衍生物的研究,包括类似于 N-(1-(1-(4-氟苯基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)-3-甲基-1H-吡唑-5-基)-1-萘甲酰胺 的结构,探索了它们作为抗癌和抗 5-脂氧合酶剂的潜力。这些研究涉及这些化合物的合成、生物学评估和构效关系分析,以评估它们在抑制肿瘤和作为抗炎剂方面的功效 (A. Rahmouni、Sawssen Souiei、Mohamed Amine Belkacem 等,2016)。

作用机制

未来方向

属性

IUPAC Name |

N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18FN7O2/c1-15-13-22(29-24(35)20-8-4-6-16-5-2-3-7-19(16)20)34(32-15)26-30-23-21(25(36)31-26)14-28-33(23)18-11-9-17(27)10-12-18/h2-14H,1H3,(H,29,35)(H,30,31,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWMEGWDCWJCEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)C4=NC5=C(C=NN5C6=CC=C(C=C6)F)C(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18FN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloro-4-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2866654.png)

![4-(Aminomethyl)-2-azabicyclo[2.2.2]octan-3-one;hydrochloride](/img/structure/B2866659.png)

![3-[[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-cyclopropyl-3-methylazetidin-2-one](/img/structure/B2866660.png)

![3-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)-2H-chromen-2-one](/img/structure/B2866664.png)

![1-[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2866665.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2866666.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2866670.png)

![3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2866673.png)